Extended Half-Life Compared to Bimoclomol
Arimoclomol demonstrates a significantly extended terminal half-life (t1/2) relative to its direct predecessor, bimoclomol. This differential property was a primary driver for the development of arimoclomol as a next-generation HSP co-inducer [1].
| Evidence Dimension | Half-life (t1/2) |
|---|---|
| Target Compound Data | 4 hours (arimoclomol) |
| Comparator Or Baseline | Bimoclomol (BRLP-42) |
| Quantified Difference | 4-fold longer half-life |
| Conditions | In vivo, rodent model |
Why This Matters
A longer half-life enables less frequent dosing in preclinical studies and correlates with improved sustained target engagement, making arimoclomol a more suitable tool compound for chronic in vivo models compared to bimoclomol.
- [1] Kürthy M, et al. Effect of BRX-220 against peripheral neuropathy and insulin resistance in diabetic rat models. Ann N Y Acad Sci. 2002;967:482-9. View Source
